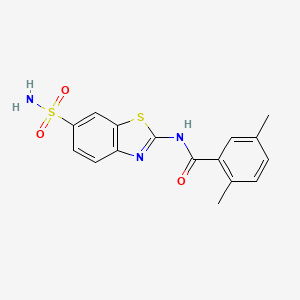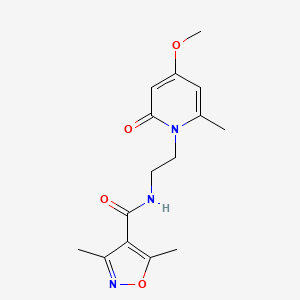![molecular formula C22H15ClN2O3S B2377031 1-(3-Clorofenil)-6,7-dimetil-2-(tiazol-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona CAS No. 634560-03-5](/img/structure/B2377031.png)
1-(3-Clorofenil)-6,7-dimetil-2-(tiazol-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O3S and its molecular weight is 422.88. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha descubierto que los derivados del tiazol presentan actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad analgésica y antiinflamatoria
Los compuestos relacionados con el anillo de tiazol se han utilizado como agentes analgésicos (alivian el dolor) y antiinflamatorios . Esto los hace potencialmente útiles en el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias.
Actividad antimicrobiana y antifúngica
Los derivados del tiazol han mostrado propiedades antimicrobianas y antifúngicas . Se podrían utilizar en el desarrollo de nuevos medicamentos para tratar infecciones causadas por bacterias y hongos.
Actividad antiviral
También se ha descubierto que los compuestos basados en tiazol tienen propiedades antivirales . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones virales.
Actividad diurética
Algunos derivados del tiazol actúan como diuréticos . Los diuréticos ayudan al cuerpo a eliminar el exceso de agua y sal, y a menudo se utilizan para tratar la presión arterial alta y otras afecciones cardíacas.
Actividad antitumoral o citotóxica
Se ha descubierto que los derivados del tiazol tienen propiedades antitumorales o citotóxicas . Esto significa que podrían utilizarse potencialmente en el tratamiento del cáncer.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
The mode of action of this compound is not directly stated in the available resources. Nevertheless, thiazole compounds are known for their ability to behave unpredictably when they enter physiological systems. They can activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Biochemical Pathways
Thiazole compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole compounds have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The solubility properties of thiazole compounds suggest that their action, efficacy, and stability may be influenced by the chemical environment .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3S/c1-11-8-15-16(9-12(11)2)28-20-17(19(15)26)18(13-4-3-5-14(23)10-13)25(21(20)27)22-24-6-7-29-22/h3-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCRDHOWGVBNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)
![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)





